Cas no 481-18-5 (α-Spinasterol)

α-Spinasterol structure
α-Spinasterol structure
Produktname:α-Spinasterol
CAS-Nr.:481-18-5
MF:C29H48O
MW:412.6908
MDL:MFCD00200554
CID:329576
PubChem ID:5315190

α-Spinasterol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-alpha-Stigmasta-7,22-dien-3-beta-ol, (E)-
    • α-Spinasterol
    • (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • SPINASTEROL, A-(RG)
    • Alpha-Spinasterol
    • Bessisterol
    • Chondrillasterol
    • Hitodesterol
    • spinasta-7,22-dien-3-ol
    • Spinasterol
    • [ "" ]
    • a-Spinasterol
    • alpha-Spinasterin
    • 0LG993QX1A
    • Condrillasterol
    • (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol
    • (3?,5?,22E)-Stigmasta-7.22-dien-3-ol
    • .ALPHA.-SPINASTERIN
    • 24R-ethyl-5alpha-cholesta-7,22E-dien-3beta-ol
    • .DELTA.7,22-STIGMASTAN-3.BETA.-OL
    • STIGMASTA-7,22-DIEN-3-OL, (3-.BETA.,5-.ALPHA.,22E)-
    • 5-alpha-stigmasta-7,22-diene-3beta-ol
    • Stigmasta-7,22E-dien-3beta-ol
    • CHEMBL487783
    • 5alpha-Stigmasta-7,22-dien-3beta-ol
    • AKOS024458312
    • .alpha.-Spinasterol
    • Spinosterol
    • LMST01040126
    • 1ST13004
    • HY-N6962
    • 5-.ALPHA.-STIGMASTA-7,22-DIEN-3-.BETA.-OL, (E)-
    • CS-0028716
    • 7,22,5alpha-Cholestadien-24beta-ethyl-3beta-ol
    • ?-Spinasterol
    • SCHEMBL232490
    • Stigmasta-7,22-dien-3-ol, (3b,5a,22E)-
    • BDBM50275507
    • 17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • (3-beta,5-alpha,22E)-Stigmasta-7,22-dien-3-ol
    • 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2-(1H-tetazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylicacid(5-Methyl-2-oxo-1,3-dioxol-4-yl)methylester
    • (3S,5S,9R,10S,13R,14R,17R)-17-((2R,5S,E)-5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • C08840
    • Q15269695
    • DTXSID801044364
    • delta7,22-STIGMASTAN-3beta-OL
    • 5.ALPHA.-STIGMASTA-7,22-DIEN-3.BETA.-OL
    • Stigmasta-7,22-dien-3-ol, (3-beta,5-alpha,22E)-
    • UNII-0LG993QX1A
    • F20840
    • CHEBI:10333
    • 481-18-5
    • .ALPHA.-SPINASTEROL [MI]
    • MS-27135
    • (3-.BETA.,5-.ALPHA.,22E)-STIGMASTA-7,22-DIEN-3-OL
    • .alpha-Spinasterin
    • (24r)-24-ethyl-5alpha-cholesta-7,22-dien-3beta-ol
    • (E)-5-alpha-Stigmasta-7,22-dien-3-beta-ol
    • (-)-Spinasterol
    • 14-[(3E)-5-ethyl-6-methylhept-3-en-2-yl]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-9-en-5-ol
    • CHEBI:173035
    • LMST01040248
    • 5?-Stigmasta 7,22-dien 3?-ol
    • 481-17-4
    • ConMedNP.2714
    • ConMedNP.2715
    • Dataset-S1.16
    • �-spinasterol
    • DA-70728
    • MDL: MFCD00200554
    • Inchi: 1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1
    • InChI-Schlüssel: JZVFJDZBLUFKCA-FXIAWGAOSA-N
    • Lächelt: O([H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])(C1([H])[H])C([H])([H])C([H])=C1[C@]2([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])([C@@]([H])(/C(/[H])=C(\[H])/[C@@]([H])(C([H])([H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H]

Berechnete Eigenschaften

  • Genaue Masse: 412.370516g/mol
  • Oberflächenladung: 0
  • XLogP3: 8.3
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Anzahl drehbarer Bindungen: 5
  • Monoisotopenmasse: 412.370516g/mol
  • Monoisotopenmasse: 412.370516g/mol
  • Topologische Polaroberfläche: 20.2Ų
  • Schwere Atomanzahl: 30
  • Komplexität: 674
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 412.7

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 0.98g/cm3
  • Schmelzpunkt: 168-169°
  • Siedepunkt: 500°C at 760 mmHg
  • Flammpunkt: 219.1ºC
  • Brechungsindex: 1.53
  • PSA: 20.23000
  • LogP: 7.80080
  • Spezifische Rotation: D25 -3.6° (c = 2.8 in chloroform)
  • Dampfdruck: 0.0±2.9 mmHg at 25°C

α-Spinasterol Sicherheitsinformationen

α-Spinasterol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5988-1mg
α-Spinasterol
481-18-5 98%
1mg
¥1011.00 2023-09-10
Chengdu Biopurify Phytochemicals Ltd
BP0157-5mg
Alpha-Spinasterol
481-18-5 98%
5mg
$196 2023-09-19
DC Chemicals
DCB-055-20 mg
A-Spinasterol
481-18-5 >98%, Standard References Grade
20mg
$280.0 2022-03-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1377-25 mg
alpha-Spinasterol
481-18-5 99.58%
25mg
¥7655.00 2022-04-26
TRC
S681900-50mg
a-Spinasterol
481-18-5
50mg
$1326.00 2023-05-17
ChemFaces
CFN98748-10mg
alpha-Spinasterol
481-18-5 >=98%
10mg
$218 2021-07-22
TRC
S681900-25mg
a-Spinasterol
481-18-5
25mg
$ 828.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1377-1 mg
alpha-Spinasterol
481-18-5 99.58%
1mg
¥1125.00 2022-04-26
MedChemExpress
HY-N6962-5mg
α-Spinasterol
481-18-5 99.15%
5mg
¥2300 2024-05-24
ChemScence
CS-0028716-1mg
α-Spinasterol
481-18-5 99.15%
1mg
$125.0 2022-04-27

α-Spinasterol Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:481-18-5)Spinasterol
TB01072
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:481-18-5)α-Spinasterol
A871951
Reinheit:99%/99%
Menge:10mg/25mg
Preis ($):301.0/359.0